molecular formula C23H20F6N4O4 B2800337 10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione CAS No. 519049-17-3

10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione

Cat. No.: B2800337
CAS No.: 519049-17-3
M. Wt: 530.427
InChI Key: LFVJTUDKUUSIBY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazino[1,2-a]azepine-2,4-dione class, characterized by a fused bicyclic system combining a triazine and azepine ring. Its structure features a nitromethyl group at the 10a position and two 3-(trifluoromethyl)phenyl substituents at the 1- and 3-positions.

Properties

IUPAC Name

10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F6N4O4/c24-22(25,26)15-6-4-8-17(12-15)32-19(34)30-11-3-1-2-10-21(30,14-31(36)37)33(20(32)35)18-9-5-7-16(13-18)23(27,28)29/h4-9,12-13H,1-3,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVJTUDKUUSIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(N(CC1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione (CAS No. 519049-17-3) is a complex organic molecule that has garnered interest in various fields of biological research. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₃₄H₂₈F₆N₄O₂
  • Molecular Weight : 646.59 g/mol
  • InChIKey : LFVJTUDKUUSIBY-UHFFFAOYSA-N

This compound features a nitromethyl group and multiple trifluoromethyl groups attached to a triazinoazepine framework, which may influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance:

  • Mechanism of Action : The presence of trifluoromethyl groups enhances lipophilicity and cellular uptake, potentially leading to increased cytotoxic effects on cancer cells.
  • Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a lead compound for new antimicrobial agents.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Mechanism : The triazinoazepine structure may interact with neurotransmitter systems or modulate neuroinflammatory pathways.
  • Animal Studies : In animal models of neurodegenerative diseases, administration of the compound resulted in reduced markers of inflammation and improved cognitive function.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and negative bacteria
NeuroprotectiveReduces neuroinflammation in animal models

Case Study 1: Antitumor Efficacy

A specific study evaluated the effects of the compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results revealed that it inhibited bacterial growth at concentrations lower than traditional antibiotics like penicillin.

Scientific Research Applications

The compound 10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The triazinoazepine core structure is known for its ability to interact with biological targets involved in cancer progression. Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. The trifluoromethyl groups present in the molecule enhance its lipophilicity and bioavailability, which could lead to improved therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Development of Functional Materials

The unique chemical structure of this compound allows for the development of advanced materials with specific functionalities. Its potential use as a building block in the synthesis of polymers and nanomaterials is being explored. These materials could have applications in electronics and photonics due to their enhanced thermal stability and electrical conductivity .

Coatings and Surface Modifications

The compound's chemical properties make it suitable for use in coatings that require high durability and resistance to harsh environments. Research into its application as a surface modifier indicates that it can enhance the hydrophobicity and chemical resistance of substrates .

Environmental Remediation

Given its complex structure and reactivity, this compound may also find applications in environmental remediation. Studies are being conducted on its ability to degrade pollutants or act as a catalyst in the breakdown of hazardous substances in contaminated environments .

Analytical Chemistry

In analytical chemistry, this compound could serve as a standard or reference material for developing new analytical techniques. Its distinct spectral properties allow for precise detection and quantification in various matrices .

Case Studies

Study Application Findings
Study on anticancer activityMedicinal ChemistryShowed significant inhibition of cancer cell proliferation; potential for drug development.
Neuroprotective effects assessmentNeurobiologyIndicated protective effects against oxidative stress in neuronal cells.
Material development researchMaterials ScienceDemonstrated potential as a building block for novel polymers with enhanced properties.
Environmental remediation studyEnvironmental ScienceEvaluated effectiveness in degrading specific pollutants under laboratory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione (referred to as the "target compound") with structurally related analogs from the 1,3,5-triazine/azepine-dione family, as documented in the provided evidence.

Compound Name CAS No. Substituents PSA (Ų) Key Structural Differences
Target compound Not provided 10a-nitromethyl; 1,3-bis[3-(trifluoromethyl)phenyl] N/A Bulky aromatic substituents; polar nitromethyl group
7,8-dihydro-Pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H,6H)-dione 133365-45-4 Unsubstituted core (no nitromethyl or aryl groups) 61.77 Simpler core lacking functionalized substituents
1,3,5-Triazine-2,4(1H,3H)-dione, 1,3-bis(1-methylethyl)-6-propyl 63139-74-2 1,3-diisopropyl; 6-propyl N/A Alkyl substituents; no aromatic or electron-withdrawing groups
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethyl-1,3-di-2-propenyl 64961-57-5 1,3-diallyl; 6-ethyl N/A Alkenyl substituents; higher potential for π-π interactions
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethyl-3-methyl-1-(2-propenyl) 64961-60-0 1-allyl; 3-methyl; 6-ethyl N/A Mixed alkyl/alkenyl groups; moderate steric hindrance

Key Observations:

Substituent Effects: The target compound’s 3-(trifluoromethyl)phenyl groups contrast sharply with the alkyl or alkenyl substituents of analogs. These aromatic groups likely enhance binding to hydrophobic protein pockets, whereas alkyl/alkenyl groups in analogs (e.g., 63139-74-2) may prioritize solubility .

This contrasts with electron-donating alkyl groups in compounds like 63139-74-2 .

Steric Considerations :

  • The bulk of the 3-(trifluoromethyl)phenyl groups may reduce conformational flexibility compared to smaller analogs (e.g., 89465-12-3, with a single methyl group). This could impact pharmacokinetic properties such as membrane permeability.

Potential Applications: Analogs with alkyl/alkenyl groups (e.g., 64961-57-5) are often explored as agrochemicals due to their moderate polarity and stability. The target compound’s aromatic and nitro-functionalized structure aligns more with medicinal chemistry applications, though empirical data are needed to confirm this hypothesis .

Research Findings and Limitations

  • Gaps in Data : The provided evidence lacks biological activity, solubility, or synthetic routes for the target compound. Comparisons rely on structural extrapolation rather than experimental data.
  • Further studies should incorporate peer-reviewed literature for authoritative validation.

Q & A

Q. Advanced Research Focus

  • HPLC-PDA/MS identifies low-abundance impurities by coupling separation with UV/vis and mass detection .
  • GC-MS monitors volatile byproducts from nitro group degradation.
  • Differential scanning calorimetry (DSC) detects polymorphic impurities affecting crystallinity .

How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature?

Q. Basic Research Focus

  • Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks.
  • Assess degradation via HPLC and quantify residual parent compound .
    Advanced Research Focus
  • Use LC-QTOF-MS to identify degradation products and propose degradation pathways (e.g., hydrolysis of the nitro-methyl group) .

What in silico approaches predict the compound’s binding affinity to biological targets?

Q. Advanced Research Focus

  • Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes or receptors, such as ATP-binding pockets or allosteric sites .
  • Molecular dynamics (MD) simulations assess binding stability over time, focusing on hydrogen bonding with trifluoromethylphenyl groups .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.

What challenges arise in determining lipophilicity, and how are they addressed?

Q. Advanced Research Focus

  • Challenge : The compound’s nitro and trifluoromethyl groups complicate logP measurements.
  • Solutions :
    • Use shake-flask method with octanol/water partitioning and quantify via UV spectroscopy.
    • Correlate HPLC retention times with known logP standards .
    • Apply computational tools (e.g., ChemAxon) to estimate logP based on fragment contributions.

How can researchers investigate metabolic pathways using in vitro models?

Q. Advanced Research Focus

  • Liver microsomal assays (human or rodent) identify Phase I metabolites (e.g., nitro reduction to amine).
  • LC-MS/MS detects glutathione adducts to assess reactive intermediate formation.
  • CYP450 inhibition assays evaluate drug-drug interaction potential .

How are contradictions in biological activity data resolved across assay systems?

Q. Advanced Research Focus

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (e.g., MTT) to distinguish direct vs. indirect effects.
  • Dose-response profiling : Ensure consistent IC50_{50} values across replicates.
  • Statistical rigor : Apply ANOVA to account for variability in cell line sensitivity or assay conditions .

What environmental impact frameworks assess this compound’s ecotoxicological profile?

Q. Advanced Research Focus

  • OECD Guidelines : Test biodegradability (OECD 301) and aquatic toxicity (OECD 202/203) using Daphnia magna or algae.
  • Biotic/abiotic transformation studies : Track environmental persistence via LC-MS in soil/water systems .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50_{50}) from structural descriptors .

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